4-bromo-N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazolidine ring can modulate enzyme activity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione are structurally similar and are known for their biological activities.
Benzamide Derivatives: Compounds like 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide share the benzamide group and have similar applications.
Uniqueness
What sets 4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE apart is its unique combination of these three moieties, which allows it to interact with multiple biological targets and exhibit a broader range of activities compared to its individual components .
Properties
Molecular Formula |
C19H12BrN3O2S2 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-bromo-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H12BrN3O2S2/c20-13-7-5-11(6-8-13)17(24)22-23-18(25)16(27-19(23)26)9-12-10-21-15-4-2-1-3-14(12)15/h1-10,25H,(H,22,24)/b12-9+ |
InChI Key |
VBLCNKJSRWJAER-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)C=N2 |
Origin of Product |
United States |
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